molecular formula C6H13NO B3051226 N-propylpropanamide CAS No. 3217-86-5

N-propylpropanamide

Cat. No.: B3051226
CAS No.: 3217-86-5
M. Wt: 115.17 g/mol
InChI Key: YUMCRXLLWKQDJY-UHFFFAOYSA-N
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Description

N-propylpropanamide: is an organic compound with the molecular formula C6H13NO . It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is also known by its IUPAC name, This compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-propylpropanamide can be synthesized through the reaction of propanoic acid with propylamine . The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions usually include heating the mixture under reflux to ensure complete reaction .

Industrial Production Methods: In an industrial setting, this compound can be produced through a similar process but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-propylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-propylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-propylpropanamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-propylpropanamide is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the propyl group attached to the nitrogen atom influences its reactivity and interactions with other molecules .

Properties

IUPAC Name

N-propylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-3-5-7-6(8)4-2/h3-5H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMCRXLLWKQDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324266
Record name N-Propylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3217-86-5
Record name N-Propylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3217-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 406180
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Record name NSC406180
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Record name N-Propylpropanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide, N-propyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of N-Propylpropanamide based on the provided research?

A1: While this compound itself doesn't appear as a primary focus in these studies, it serves as a key structural component in compounds investigated for their flavor-enhancing properties. Specifically, 3-(4-amino-2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-5-yloxy)-2',2'-dimethyl-N-propylpropanamide is highlighted in several articles [, , ]. This suggests that the this compound moiety might contribute to the sensory profile or molecular interactions relevant to flavor modulation.

Q2: How does mechanical stress affect the infrared spectrum of polymers containing amide groups, and how was this compound used to study this?

A3: Research [] utilized this compound as a model molecule for polyamides to simulate the impact of mechanical stress on their infrared spectra. Density functional theory calculations revealed that applying force on the polymer backbone, mimicking mechanical stress, leads to a redshift in vibrational modes involving C-N bonds. This shift arises from bond elongation and angle widening within the amide group. The study suggests that analyzing these spectral changes could help identify and quantify mechanical stress in polyamide materials.

Q3: Have there been any toxicological evaluations of compounds containing the this compound moiety?

A4: Yes, at least one study [] focused on the toxicological evaluation of flavoring agents, including 3-((4-amino-2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-5-yl)oxy)-2,2-dimethyl-N-propylpropanamide. While the specific details of the findings aren't provided in the abstract, this highlights the importance of investigating the safety profile of compounds containing this compound, especially when intended for human consumption.

Q4: Are there specific challenges in formulating compounds containing this compound?

A5: While not directly addressed for this compound, one study [] describes methods for preparing solid and liquid compositions containing 3-(4-amino-2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-5-yloxy)-2',2'-dimethyl-N-propylpropanamide using techniques like spray drying and rotary melting. The need for specialized formulation strategies suggests potential challenges in achieving desired stability, solubility, or bioavailability for compounds with this structural motif.

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